Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate
CAS No.: 138173-31-6
Cat. No.: VC15957472
Molecular Formula: C10H16N2O2Si
Molecular Weight: 224.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138173-31-6 |
|---|---|
| Molecular Formula | C10H16N2O2Si |
| Molecular Weight | 224.33 g/mol |
| IUPAC Name | methyl 2-(trimethylsilylamino)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12) |
| Standard InChI Key | OEOCSVJGKCVVFJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=CC=C1)N[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 2-position with a trimethylsilyl (TMS)-protected amino group (-NHSi(CH₃)₃) and at the 3-position with a methyl ester (-COOCH₃). This arrangement creates a multifunctional scaffold capable of undergoing selective reactions at the silylated amino group, ester moiety, or pyridine nitrogen.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂Si |
| Molecular Weight | 224.33 g/mol |
| IUPAC Name | Methyl 2-(trimethylsilylamino)pyridine-3-carboxylate |
| InChI | InChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12) |
| InChIKey | OEOCS |
The TMS group enhances steric protection of the amino functionality while the ester group provides a handle for subsequent hydrolysis or transesterification.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthetic route involves a two-step sequence:
-
Silylation of Pyridine-2-Amine:
Pyridine-2-amine reacts with trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield 2-(trimethylsilyl)aminopyridine. -
Esterification:
The intermediate undergoes carboxylation at the 3-position followed by methyl ester formation using methanol under acidic conditions.
Reaction conditions typically employ anhydrous solvents (tetrahydrofuran or dichloromethane) at 0–25°C to prevent desilylation.
Process Optimization Challenges
Scale-up faces challenges including:
-
Moisture sensitivity of TMS intermediates requiring strict anhydrous conditions
-
Competing side reactions at the pyridine nitrogen during silylation
-
Purification difficulties due to similar polarities of byproducts
Industrial adaptations may utilize continuous flow chemistry to improve yield and reproducibility, though specific protocols remain proprietary.
Reactivity and Synthetic Applications
Silyl Group Transformations
The TMS-protected amino group serves as a masked nucleophile. Controlled hydrolysis (e.g., using aqueous HF or K₂CO₃/MeOH) generates free amines for subsequent coupling reactions:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) when paired with aryl halides or boronic acids. For example:
Such reactions enable access to π-conjugated systems for materials science applications.
Ester Functionalization
The methyl ester undergoes standard transformations:
-
Hydrolysis: To carboxylic acids using LiOH/H₂O
-
Aminolysis: With primary amines to yield amides
-
Reduction: LiAlH₄ reduces the ester to a hydroxymethyl group
| Aspect | Protocol |
|---|---|
| Personal Protection | Nitrile gloves, safety goggles, lab coat |
| Ventilation | Fume hood for powder handling |
| Storage | Airtight container under argon, -20°C |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Environmental and Regulatory Considerations
Ecotoxicity
No specific data exist, but the compound’s low water solubility (logP ≈ 2.1) and silicon content suggest slow biodegradation. Accumulation in aquatic sediments is possible.
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